molecular formula C14H12O2S B1316997 2-(4-Methoxyphenylthio)benzaldehyde CAS No. 128958-85-0

2-(4-Methoxyphenylthio)benzaldehyde

Cat. No. B1316997
M. Wt: 244.31 g/mol
InChI Key: LEUGWPTYVRTOEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “2-(4-Methoxyphenylthio)benzaldehyde”, namely “2-(4-Methoxyphenoxy)benzaldehyde”, has been reported. Its molecular formula is C14H12O3 and its molecular weight is 228.24 .

Scientific Research Applications

  • Solid Phase Organic Synthesis : Benzaldehyde derivatives like 2-(4-Methoxyphenylthio)benzaldehyde have been explored for their utility in solid phase organic synthesis. Swayze (1997) demonstrated the use of electron-rich benzaldehyde derivatives for the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, with the products cleaved from the support in high purity and yield (Swayze, 1997).

  • Synthesis of 2-(Alkylamino)-1-arylethanols : Moshkin and Sosnovskikh (2013) described a method for synthesizing 2-(alkylamino)-1-arylethanols from aromatic aldehydes, including benzaldehydes, through a simple two-step process. This synthesis is important for producing compounds with potential pharmaceutical applications (Moshkin & Sosnovskikh, 2013).

  • Enzyme Catalyzed Asymmetric C–C-Bond Formation : Kühl et al. (2007) investigated the use of benzaldehyde lyase for the asymmetric synthesis of benzoin derivatives. This process involved reaction engineering and the development of a reactor concept for the preparative synthesis, showcasing the potential of enzymatic methods in fine chemical synthesis (Kühl et al., 2007).

  • Fluorogenic Reagents for Aromatic Aldehydes : Nohta et al. (1993) evaluated substituted 2-aminothiophenols, including 2-amino-5-methoxythiophenol, as fluorogenic reagents for aromatic aldehydes. This application is significant in spectrofluorimetry and liquid chromatography, highlighting the utility of these compounds in analytical chemistry (Nohta et al., 1993).

  • applications (Hafeez et al., 2019).
  • Kinetics and Mechanism of Oxidation Studies : Malik, Asghar, and Mansoor (2016) conducted a study on the oxidation of various methoxy benzaldehydes, including 2-methoxy-benzaldehyde, providing insights into the reaction kinetics and mechanisms in an aqueous acetic acid medium. This research contributes to our understanding of the chemical behavior of such compounds (Malik et al., 2016).

  • X-ray Crystallography and Spectroscopy : The study of the crystal structure and vibrational spectroscopy of 2-methoxy-benzaldehyde by Ribeiro-Claro et al. (2002) provides detailed insights into the molecular structure and interactions of this compound, which is vital for understanding its physical and chemical properties (Ribeiro-Claro et al., 2002).

  • Production of Flavour Compounds : Giridhar, Rajasekaran, and Ravishankar (2005) explored the production of 2-hydroxy-4-methoxy benzaldehyde, a flavor compound, from in vitro grown roots, demonstrating the potential of benzaldehyde derivatives in flavor and fragrance industries (Giridhar et al., 2005).

  • ytic Selective Oxidation in Water**: Marotta et al. (2011) studied the selective oxidation of benzyl alcohol to benzaldehyde in aqueous solution using a TiO2/Cu(II)/solar UV photocatalytic system. This research highlights the environmental applications of benzaldehyde derivatives in green chemistry and sustainable processes (Marotta et al., 2011).
  • Green Chemistry Synthesis : Bandgar, Uppalla, and Kurule (1999) reported a solvent-free, one-pot rapid synthesis of 3-carboxycoumarins using 2-methoxy-substituted benzaldehydes. This process exemplifies the application of benzaldehyde derivatives in environmentally friendly synthesis methods (Bandgar et al., 1999).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUGWPTYVRTOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563473
Record name 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenylthio)benzaldehyde

CAS RN

128958-85-0
Record name 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Urban, Z Šedivý, J Holubek, E Svátek… - Collection of …, 1990 - cccc.uochb.cas.cz
2-(Methoxyphenylthio)benzaldehydes Xa-Xd were reacted with nitroethane in boiling acetic acid to give the corresponding 1-aryl-2-nitropropenes XIIa-XIId; benzonitriles XIIIa and XIIIc …
Number of citations: 3 cccc.uochb.cas.cz
I Bassanetti - 2013 - repository.unipr.it
In this thesis we show the properties and possible technological applications of silver and copper complexes with tripodal ligands. The ligands are tridentate with N2S, NN'S and N2S2 …
Number of citations: 4 www.repository.unipr.it

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